molecular formula C11H21N3 B11732604 butyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine

butyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11732604
M. Wt: 195.30 g/mol
InChI Key: FNGPSSDWJNETTE-UHFFFAOYSA-N
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Description

Butyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a butyl group attached to the nitrogen atom of the pyrazole ring, along with an ethyl and a methyl group on the pyrazole ring itself. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For example, the reaction of ethyl acetoacetate with hydrazine hydrate yields 3-methyl-1H-pyrazole.

    Alkylation: The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting 3-methyl-1H-pyrazole with ethyl iodide in the presence of a base such as potassium carbonate to obtain 1-ethyl-3-methyl-1H-pyrazole.

    N-Butylation: The final step is the N-butylation of the pyrazole ring. This can be done by reacting 1-ethyl-3-methyl-1H-pyrazole with butyl bromide in the presence of a base such as sodium hydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Butyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other groups. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst such as iron(III) bromide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the pyrazole ring.

    Substitution: Halogenated derivatives with bromine or chlorine atoms replacing hydrogen atoms on the pyrazole ring.

Scientific Research Applications

Butyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. It serves as a precursor for the preparation of various pyrazole-based compounds with potential pharmaceutical applications.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery.

    Medicine: The compound’s unique structure allows it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.

    Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of butyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Butyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine can be compared with other similar compounds, such as:

    1-ethyl-3-methyl-1H-pyrazole: This compound lacks the butyl group, making it less hydrophobic and potentially altering its biological activity.

    Butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine: This compound lacks the ethyl group, which may affect its reactivity and interaction with biological targets.

    Butyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine: This compound lacks the methyl group, which may influence its chemical properties and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]butan-1-amine

InChI

InChI=1S/C11H21N3/c1-4-6-7-12-8-11-9-14(5-2)13-10(11)3/h9,12H,4-8H2,1-3H3

InChI Key

FNGPSSDWJNETTE-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CN(N=C1C)CC

Origin of Product

United States

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